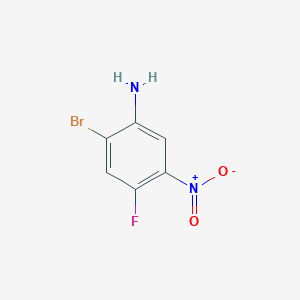

2-Bromo-4-fluoro-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the synthesis of dyes and biologically active compounds. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . Similarly, the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene through a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction, indicates a method that could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-5-nitroaniline .

Molecular Structure Analysis

The molecular structure of halogenated nitroaniline compounds can be complex, as seen in the study of a Schiff-base molecule, where spectroscopic and electronic properties were investigated using both experimental and theoretical methods . The crystal structure of a complex containing 2-methyl-4-nitroaniline also provides insights into how nitroaniline molecules can interact with other molecular entities .

Chemical Reactions Analysis

The chemical reactivity of halogenated nitroanilines can be inferred from studies on similar compounds. For example, the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate leading to the synthesis of isoxazolines demonstrates the potential for halogenated nitroanilines to participate in the formation of heterocyclic compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from 4-bromo-2-fluoroaniline through a multi-step process including nitration, chlorination, and condensation, shows the versatility of halogenated anilines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroanilines can be quite diverse. The synthesis and characterization of a Schiff base compound through a green grinding method, which showed considerable urease inhibitory activity, suggests that halogenated nitroanilines could have significant biological activities . The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of these compounds in pharmaceutical applications .

Aplicaciones Científicas De Investigación

-

Synthesis of Reagents

-

Modification of Carbon Nanotubes

-

Pharmacokinetics

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

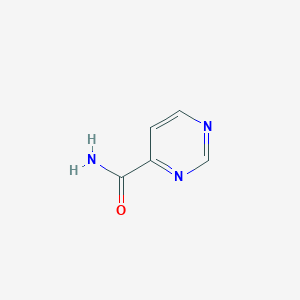

2-bromo-4-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVOIJABNHHFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591664 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-5-nitroaniline | |

CAS RN |

346433-97-4 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)